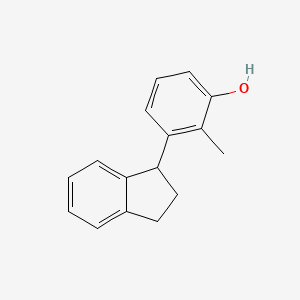
Carbanide;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;manganese(2+), also known as manganese carbanide, is a compound consisting of a manganese ion with a +2 charge and a carbanide ion. Manganese is a transition metal with the atomic number 25 and is known for its various oxidation states and catalytic properties. Carbanide ions are carbon-based anions that play a significant role in organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbanide;manganese(2+) can be achieved through several synthetic routes. One common method involves the reaction of manganese(II) salts with carbanide sources under controlled conditions. For example, manganese(II) chloride can react with a carbanide source in an inert atmosphere to form the desired compound. The reaction conditions typically include anhydrous solvents and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of carbanide;manganese(2+) often involves large-scale reactions using manganese ores and carbon sources. The process may include steps such as reduction of manganese oxides with carbon at high temperatures to produce manganese metal, followed by reaction with carbanide sources to form the compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Carbanide;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese, such as manganese(III) or manganese(IV).
Reduction: It can be reduced to manganese metal or lower oxidation states.
Substitution: The carbanide ion can be substituted with other ligands, leading to the formation of different manganese complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include various manganese oxides, manganese metal, and substituted manganese complexes. These products have diverse applications in catalysis, materials science, and chemical synthesis.
Scientific Research Applications
Carbanide;manganese(2+) has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including batteries, sensors, and electronic devices.
Mechanism of Action
The mechanism of action of carbanide;manganese(2+) involves its interaction with molecular targets and pathways. In catalytic processes, the manganese ion can facilitate electron transfer and bond formation/breaking. The carbanide ion can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s unique electronic structure allows it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Carbanide;manganese(2+) can be compared with other manganese compounds and carbanide complexes. Similar compounds include:
Manganese(II) oxide: A simple manganese compound with different reactivity and applications.
Manganese(III) acetate: Another manganese compound used in oxidation reactions.
Carbanide;iron(2+): A similar carbanide complex with iron instead of manganese, exhibiting different catalytic properties.
The uniqueness of carbanide;manganese(2+) lies in its specific combination of manganese and carbanide ions, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
89612-54-4 |
|---|---|
Molecular Formula |
CH3Mn+ |
Molecular Weight |
69.973 g/mol |
IUPAC Name |
carbanide;manganese(2+) |
InChI |
InChI=1S/CH3.Mn/h1H3;/q-1;+2 |
InChI Key |
JIPUPZCPBMJNNH-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


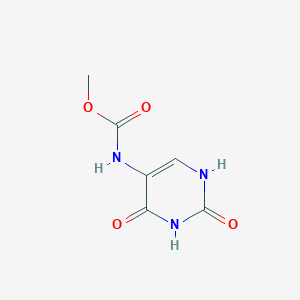

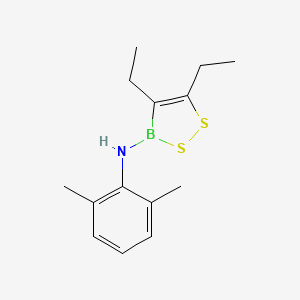
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
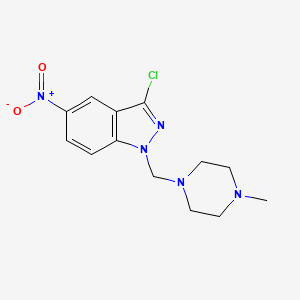
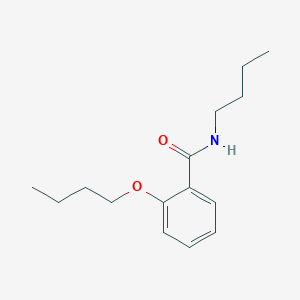
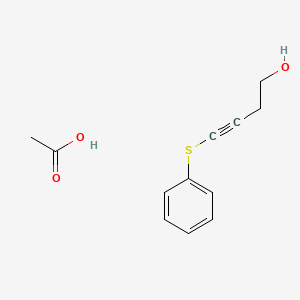
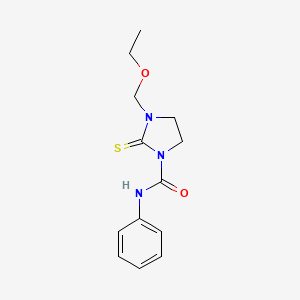
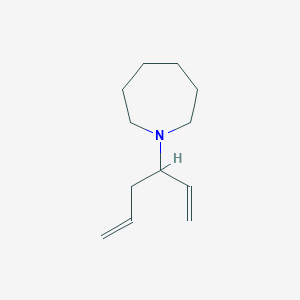
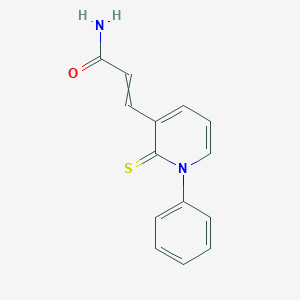
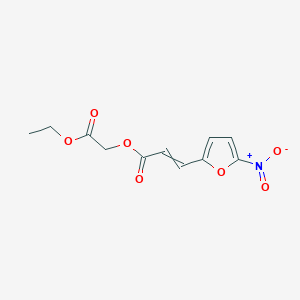
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
